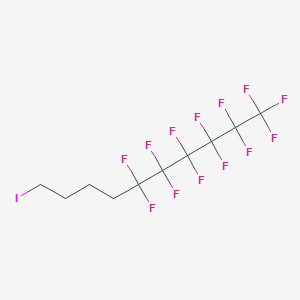

1-Iodo-4-(perfluorohexyl)butane

説明

Historical Development and Evolution of Organofluorine Chemistry

The journey of organofluorine chemistry began in the 19th century, even before the isolation of elemental fluorine itself. epa.govrsc.orgacs.org In 1835, Dumas and Péligot synthesized the first organofluorine compound, fluoromethane. acs.org A significant step forward came in 1862 when Alexander Borodin developed a method for halogen exchange, a technique that remains fundamental in fluorine chemistry today. rsc.org

Early research was hampered by the extreme reactivity and hazardous nature of fluorinating agents. acs.orgrsc.org The isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement, earning him the Nobel Prize in Chemistry in 1906, but handling it remained a formidable challenge. rsc.orgrsc.org A pivotal figure, Frederic Swarts, a Belgian chemist, significantly advanced the field by developing more manageable fluorination methods in the 1890s, making a wider range of organofluorine compounds accessible. rsc.org

The 20th century saw a dramatic expansion of organofluorine chemistry, driven by industrial applications. epa.govrsc.org The development of chlorofluorocarbons (CFCs) as refrigerants and the discovery of polytetrafluoroethylene (PTFE), commercialized as Teflon, marked major milestones. epa.gov Research during World War II further accelerated the development of fluorinated materials. epa.govrsc.org Today, organofluorine compounds are integral to a vast array of products, including pharmaceuticals, agrochemicals, and high-performance polymers. acs.orgacs.org

The Unique Role of Perfluoroalkyl Iodides as Synthetic Intermediates

Perfluoroalkyl iodides (PFAIs) are a cornerstone of modern organofluorine synthesis. Their utility stems from the unique properties of the carbon-iodine (C-I) bond when adjacent to a perfluoroalkyl chain. This bond is significantly weaker than the C-F and C-C bonds within the molecule, making it a predictable site for chemical reactions.

PFAIs are primarily used as precursors to perfluoroalkyl radicals. 20.210.105 Under thermal or photochemical initiation, the C-I bond can be homolytically cleaved to generate a highly reactive perfluoroalkyl radical (R_F•). This radical can then participate in a variety of transformations, most notably the free-radical addition to unsaturated carbon-carbon bonds in alkenes and alkynes. 20.210.105 This process, known as iodoperfluoroalkylation, allows for the direct incorporation of a perfluoroalkyl chain into an organic molecule, simultaneously introducing an iodine atom that can be used for further functionalization. rsc.org20.210.105

Another key synthetic process involving PFAIs is telomerization. In this reaction, a PFAI, acting as a "telogen," reacts with a "taxogen" such as tetrafluoroethylene (B6358150) (TFE) to create a mixture of longer-chain PFAIs. nih.gov These reactions are crucial for producing a range of fluorinated materials used as surfactants, fire-extinguishing agents, and surface treatments for textiles and paper. researchgate.net

Position and Relevance of 1-Iodo-4-(perfluorohexyl)butane within Fluoroalkane Derivative Chemistry

This compound, with the chemical formula F(CF₂)₆(CH₂)₄I, occupies a specific and important niche within the family of fluoroalkane derivatives. It is a semi-fluorinated n-alkane, featuring a six-carbon perfluorinated segment and a four-carbon hydrocarbon spacer terminating in an iodine atom. This structure makes it a valuable building block for synthesizing more complex molecules with tailored properties.

Synthesis: The most common and logical route for the synthesis of this compound is the free-radical addition of perfluorohexyl iodide (F(CF₂)₆I) to but-1-ene. This type of atom transfer radical addition (ATRA) is a well-established method for creating C-C bonds between a perfluoroalkyl group and a hydrocarbon chain. rsc.orgrsc.org The reaction is typically initiated by a radical initiator, where the perfluorohexyl radical adds to the double bond of but-1-ene, followed by the transfer of an iodine atom to form the final product.

Relevance and Applications: The relevance of this compound lies in its bifunctional nature. The perfluorohexyl tail imparts properties characteristic of fluorocarbons, such as low surface energy, thermal stability, and lipophobicity. The iodobutyl group, on the other hand, serves as a versatile chemical handle for further reactions.

This compound is a key intermediate for producing triblock semi-fluorinated n-alkanes of the type F(CF₂)n(CH₂)m(CF₂)nF. For instance, the coupling of two molecules of a compound like this compound (after conversion to a suitable derivative) can lead to the formation of F(CF₂)₆(CH₂)₈(CF₂)₆F. Such triblock materials are of significant interest for creating well-defined fluorinated interfaces and have potential applications as specialized lubricants and additives in ski-wax formulations due to their ability to create low-friction surfaces.

Below are the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₀H₈F₁₃I |

| Molecular Weight | 502.05 g/mol |

| CAS Number | 38565-61-6 |

| Appearance | Not specified in literature, likely a liquid or low-melting solid |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Expected to be soluble in fluorinated solvents and some organic solvents; insoluble in water |

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-10-iododecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F13I/c11-5(12,3-1-2-4-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCPRBGZFGTRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30784341 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-10-iododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30784341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38565-61-6 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-10-iododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30784341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 Iodo 4 Perfluorohexyl Butane

Reaction Mechanisms of Iodine Functionalization

The carbon-iodine (C-I) bond in 1-Iodo-4-(perfluorohexyl)butane is the primary site of reactivity, enabling a variety of transformations, most notably cross-coupling and reduction reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound serves as an effective electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the perfluorohexyl-butyl group with an organoboron compound, typically a boronic acid or ester. wikipedia.orgyoutube.com The catalytic cycle generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a Pd(0) complex. This step involves the cleavage of the C-I bond and forms a square planar Pd(II) intermediate, which rapidly isomerizes from a cis to a more stable trans-complex. wikipedia.org

Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the palladium center, displacing the iodide ligand. wikipedia.orgorganic-chemistry.org This forms a new diorganopalladium(II) complex. The base is essential for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating the transfer. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center. This forms the desired C-C bond, yielding the coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Stille Coupling: The Stille reaction provides an alternative pathway, coupling this compound with an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.org The mechanism shares similarities with the Suzuki coupling. libretexts.org

Oxidative Addition: As in the Suzuki reaction, the initial step is the oxidative addition of the iodoalkane to the Pd(0) catalyst to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The organostannane reagent then undergoes transmetalation with the Pd(II) complex. wikipedia.orglibretexts.org Unlike the Suzuki reaction, this step does not typically require a base. The transmetalation is believed to proceed via an associative mechanism where the organostannane coordinates to the palladium center, leading to a pentavalent intermediate before ligand exchange occurs. wikipedia.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The table below provides a comparative overview of the key components in these two coupling reactions.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organostannane (organotin) |

| Base Requirement | Yes (e.g., K₂CO₃, CsF) | Generally no |

| Byproducts | Boron salts (generally non-toxic) | Tin halides (toxic) |

| Key Mechanistic Steps | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition, Transmetalation, Reductive Elimination |

The reduction of the C-I bond in this compound to a C-H bond can be achieved through radical chain mechanisms. A common method involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org

The mechanism consists of three main stages: libretexts.org

Initiation: Upon heating, AIBN decomposes to form two cyanoisopropyl radicals and nitrogen gas. The cyanoisopropyl radical then abstracts a hydrogen atom from Bu₃SnH to generate the chain-propagating tributyltin radical (Bu₃Sn•).

Propagation: This is a two-step chain process.

The tributyltin radical abstracts the iodine atom from this compound. This is a rapid step that forms the stable tributyltin iodide (Bu₃SnI) and the 4-(perfluorohexyl)butyl radical.

The newly formed 4-(perfluorohexyl)butyl radical abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced alkane product and regenerating the tributyltin radical, which continues the chain.

Termination: The reaction is terminated when any two radical species combine. ucsb.edu

Radical Intermediates and Chain Propagation in Perfluoroalkyl Iodide Chemistry

The presence of the electron-withdrawing perfluorohexyl group significantly influences the behavior of this compound in radical reactions.

The C-I bond is the weakest carbon-halogen bond, making it susceptible to homolytic cleavage upon initiation by heat or light. ucsb.edulibretexts.org This cleavage generates a 4-(perfluorohexyl)butyl radical and an iodine atom.

R-I → R• + I• (where R = 4-(perfluorohexyl)butyl)

The electron-withdrawing nature of the perfluorohexyl group affects the stability of the resulting carbon-centered radical. This initiation step is fundamental to many radical-mediated transformations, including addition and polymerization reactions. libretexts.org

The 4-(perfluorohexyl)butyl radical, generated via homolytic cleavage, can participate in radical addition reactions across carbon-carbon multiple bonds, such as those in alkenes. libretexts.org This process typically follows a radical chain mechanism.

| Stage | Description of the Step |

| Initiation | Homolytic cleavage of the C-I bond in this compound, often induced by a peroxide initiator, heat, or light, generates the 4-(perfluorohexyl)butyl radical (R•). libretexts.org |

| Propagation (Step 1) | The 4-(perfluorohexyl)butyl radical adds to the π-bond of an alkene. This addition is regioselective, with the radical adding to the less substituted carbon to form a more stable, more substituted carbon radical intermediate. libretexts.org |

| Propagation (Step 2) | The newly formed radical intermediate abstracts an iodine atom from another molecule of this compound, yielding the final addition product and regenerating the 4-(perfluorohexyl)butyl radical to continue the chain. |

| Termination | The chain reaction ceases when two radical species combine. ucsb.edu |

This radical addition provides a powerful method for introducing the fluorous ponytails into organic molecules.

Halogen Bonding Interactions and Their Role in Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. researchgate.net

In this compound, the highly electron-withdrawing perfluorohexyl group pulls electron density away from the iodine atom, enhancing the magnitude of its σ-hole. This makes the iodine atom a potent halogen bond donor. researchgate.net

Studies on similar molecules, such as 1-iodo-perfluorohexane, have demonstrated strong halogen bonding interactions with Lewis bases like pyridine (B92270). researchgate.netnih.gov This interaction can be observed spectroscopically. For instance, the ring-breathing mode of pyridine in Raman spectroscopy shows a significant blue-shift when it forms a halogen bond with an iodo-perfluoroalkane, indicating a strong interaction. researchgate.net The strength of this interaction is comparable to that of hydrogen bonding. nih.gov

The table below, based on data from analogous compounds, illustrates the effect of halogen bonding on the vibrational frequency of pyridine. researchgate.net

| System | Pyridine Vibrational Mode (cm⁻¹) | Frequency Shift (Δν, cm⁻¹) |

| Free Pyridine | ~991 | 0 |

| Pyridine + 1-Iodo-perfluorohexane | ~998 | +7 |

This strong halogen bonding can play a significant role in the reactivity of this compound. By coordinating to a Lewis basic site on a substrate or catalyst, the halogen bond can pre-organize the reactants, lower activation energies, and influence the stereochemical outcome of a reaction, acting as a form of "σ-hole catalysis". beilstein-journals.org

Base-Promoted Activation of Perfluoroalkyl Iodides via Halogen Bonding

The electrophilic σ-hole on the iodine atom of perfluoroalkyl iodides can be exploited for chemical activation through interaction with Lewis bases. rsc.org Simple and inexpensive inorganic bases, such as sodium t-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH), can serve as halogen bond acceptors. nih.govrsc.org This interaction involves the formation of a halogen-bonding complex between the base (n-donor) and the iodine atom (σ-hole acceptor). nih.gov

This n → σ* charge-transfer interaction effectively weakens the C–I bond within the perfluoroalkyl iodide. rsc.org The formation of this complex promotes the homolytic cleavage of the C–I bond under remarkably mild conditions, often at ambient temperature, without the need for transition metal catalysts or photolysis. nih.govrsc.org This homolysis generates a highly reactive perfluoroalkyl radical and an iodine radical, which can then participate in a variety of subsequent synthetic transformations. nih.gov This activation method has been successfully applied to reactions such as C(sp³)–H amidation, C(sp²)–H iodination, and the perfluoroalkylation of electron-rich π systems. nih.govrsc.org

Table 2: Base-Promoted Homolysis of Perfluoroalkyl Iodides

| Perfluoroalkyl Iodide | Base | Temperature | Outcome |

|---|---|---|---|

| C₄F₉I | NaOtBu | 30 °C | Formation of C₄F₉ radical for C(sp³)–H amidation. rsc.org |

| Various Rբ-I | tBuONa or KOH | Ambient | Generation of Rբ radicals for amidation, iodination, and perfluoroalkylation. nih.gov |

Electrocatalytic Fluoroalkylation Mechanisms

The generation of perfluoroalkyl radicals through halogen bond activation opens pathways for various fluoroalkylation reactions. The mechanisms often involve single electron transfer processes, leading to the functionalization of unsaturated bonds.

Upon initiation, which can be photochemical or thermal (as in the case of strong base promotion), an electron transfer can occur, leading to the fragmentation of the C-I bond and the release of the perfluoroalkyl radical. rsc.orgnih.gov This radical then rapidly adds to the double bond of an olefin. This addition creates a new carbon-centered radical intermediate. nih.gov The fate of this intermediate determines the final product; for instance, it can react with molecular oxygen in hydroxy-perfluoroalkylation reactions or be trapped by an iodine atom in iodo-perfluoroalkylation reactions. nih.gov

Table 3: Olefin Functionalization via Perfluoroalkyl Radicals

| Radical Precursor | Promoter/Initiator | Olefin Type | Final Product Type |

|---|---|---|---|

| Rբ-I | Tertiary Amine + Visible Light | Styrenes | Hydroxy-perfluoroalkylation (in presence of O₂). nih.gov |

| Rբ-I | Phosphine (B1218219) + Blue Light | Alkenes | 1,2-Iodoperfluoroalkylation. nih.gov |

| Rբ-I | Inorganic Base (e.g., tBuONa) | Electron-rich π bonds | Perfluoroalkylation. nih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 Iodo 4 Perfluorohexyl Butane

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Studies

X-ray Diffraction (XRD) is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid, crystalline state. lookchem.com For 1-Iodo-4-(perfluorohexyl)butane, single-crystal XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation. This is crucial for understanding how the flexible butane (B89635) linker and the rigid, helical perfluorohexyl chain are oriented relative to each other in the crystal lattice.

While a specific, publicly available crystal structure for this compound is not detailed in the search results, the principles of the technique can be illustrated by studies on related molecules, such as other perfluorinated compounds and functionalized butanes. researchgate.netresearchgate.net The analysis would reveal the unit cell parameters (the fundamental repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. researchgate.net

Furthermore, XRD elucidates the nature of intermolecular interactions that dictate the crystal packing. For this compound, this would include van der Waals forces, dipole-dipole interactions, and, most significantly, potential halogen bonding. Halogen bonding is a directional interaction where the electropositive region (the σ-hole) on the iodine atom interacts with a nucleophilic atom on an adjacent molecule. nih.gov XRD data would provide the exact distances and angles of these I···X contacts, confirming the presence and geometry of such interactions which are fundamental to the supramolecular assembly of the compound in the solid state.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic crystal symmetry family. |

| Space Group | P2₁/c | Detailed symmetry operations within the unit cell. |

| a, b, c (Å) | a = 8.5, b = 15.2, c = 10.1 | Unit cell dimensions. |

| α, β, γ (°) | α = 90, β = 95.5, γ = 90 | Angles between unit cell axes. |

| C-I Bond Length (Å) | 2.14 | Length of the covalent carbon-iodine bond. |

| Intermolecular I···F Distance (Å) | 3.35 | Potential halogen bond distance (shorter than sum of van der Waals radii). |

Other Complementary Analytical Techniques

Gas Chromatography (GC) is an essential technique for assessing the purity and performing quantitative analysis of volatile and semi-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile gas phase.

For purity analysis, a sample is injected into the GC, and the resulting chromatogram displays peaks corresponding to the main compound and any impurities. The area of each peak is proportional to the concentration of the corresponding substance. This allows for the determination of purity as a percentage of the main peak area relative to the total area of all peaks. Potential impurities could include unreacted starting materials, byproducts from synthesis, or degradation products.

For quantitative analysis, a calibration curve is typically constructed by running standards of known concentrations. The peak area of the analyte in an unknown sample can then be compared to this curve to determine its exact concentration. A flame ionization detector (FID) or a mass spectrometer (MS) can be used as the detector. GC-MS offers the added advantage of providing mass spectra for each separated component, aiding in the positive identification of impurities.

Illustrative GC Parameters and Purity Assessment

| Parameter/Result | Value/Observation | |

|---|---|---|

| GC Conditions | Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min | |

| Injector Temp. | 250 °C | |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | |

| Hypothetical Results | Retention Time (Main Peak) | 15.8 minutes |

| Peak Area (Main Peak) | 995,000 | |

| Purity (%) | 99.5% (based on total peak area) |

UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the formation of halogen-bonded complexes in solution. bohrium.comresearchgate.net Perfluoroalkyl iodides like this compound are known to act as potent halogen bond donors due to the electron-withdrawing nature of the perfluoroalkyl chain, which creates a region of positive electrostatic potential (a σ-hole) on the iodine atom. nih.gov

When this compound interacts with a Lewis base (an electron donor) such as an amine, pyridine (B92270), or even a solvent with lone pairs, they can form an electron donor-acceptor (EDA) or charge-transfer (CT) complex. bohrium.comnsf.gov The formation of this complex is often accompanied by the appearance of a new, broad absorption band in the UV-Vis spectrum, typically in the 225-350 nm range, or a significant red-shift (bathochromic shift) of an existing absorption band. bohrium.comresearchgate.net This new absorption is attributed to a charge-transfer transition from the Lewis base to the σ-antibonding orbital of the C-I bond. rsc.org The intensity and position of this CT band can provide information about the strength and nature of the halogen bonding interaction. bohrium.comnih.gov

By performing UV-Vis titrations, where the concentration of the Lewis base is systematically varied while keeping the concentration of this compound constant, one can determine the association constant (Kₐ) for the formation of the halogen-bonded adduct, providing quantitative insight into the interaction strength.

Raman Spectroscopy is highly effective for probing molecular vibrations and the subtle changes they undergo due to intermolecular interactions. For this compound, the C-I stretching vibration is a particularly useful diagnostic peak. Studies on similar molecules, such as 1-iodoperfluorobutane (C₄F₉I), show that the C-I stretch appears as a distinct band in the Raman spectrum. bohrium.comresearchgate.net When the compound forms a halogen bond with a Lewis base, the C-I bond is weakened, which results in a shift of this Raman band to a lower wavenumber (a red-shift). bohrium.comresearchgate.net The magnitude of this shift is proportional to the strength of the halogen-bonding interaction, making Raman spectroscopy a valuable tool for studying these forces in solution and in the solid state. nih.gov

Nuclear Quadrupole Resonance (NQR) is a solid-state radiofrequency spectroscopic technique that is exceptionally sensitive to the local chemical environment of quadrupolar nuclei (those with a nuclear spin I > 1/2). The iodine-127 isotope (¹²⁷I), which is nearly 100% abundant, has a nuclear spin of I = 5/2, making it an ideal candidate for NQR studies. The technique directly measures the interaction between the nuclear electric quadrupole moment and the local electric field gradient (EFG) at the nucleus. bohrium.com

The NQR spectrum provides a unique "fingerprint" for a specific crystalline solid. mdpi.com The resonance frequencies are exquisitely sensitive to the molecular structure, crystal packing, and any intermolecular interactions, such as halogen bonds. The formation of a halogen bond would significantly alter the EFG at the iodine nucleus in this compound, leading to a measurable shift in its NQR frequencies compared to the free, non-interacting molecule. This makes NQR a precise tool for characterizing the solid-state structure and detecting different polymorphic forms, which would each exhibit a distinct NQR spectrum. mdpi.com

Summary of Spectroscopic Changes Upon Halogen Bonding

| Technique | Observed Parameter | Expected Change Upon Halogen Bonding |

|---|---|---|

| UV-Vis Spectroscopy | Absorption Spectrum (λmax) | Appearance of a new charge-transfer band or red-shift of an existing band. bohrium.com |

| Raman Spectroscopy | C-I Stretching Frequency (cm-1) | Shift to lower wavenumber (red-shift). researchgate.net |

| Nuclear Quadrupole Resonance (NQR) | ¹²⁷I Resonance Frequency (MHz) | Significant shift in frequency, sensitive to the specific crystal structure. mdpi.com |

Theoretical and Computational Chemistry Studies of 1 Iodo 4 Perfluorohexyl Butane

Density Functional Theory (DFT) Calculations for Electronic Structure and Bond Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accurate predictions of electronic structure. uj.edu.plarxiv.org For 1-Iodo-4-(perfluorohexyl)butane, DFT calculations are instrumental in elucidating the distribution of electrons within the molecule, which dictates its physical and chemical properties. ijcce.ac.ir By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometries, orbital energies, and various other electronic metrics. uj.edu.pl

The carbon-iodine (C-I) bond is a key functional feature of this compound. DFT calculations can provide a quantitative measure of the bond dissociation energy (BDE) for this bond. This value is critical for understanding the molecule's thermal stability and its propensity to undergo reactions involving C-I bond cleavage, such as nucleophilic substitution or radical reactions. The presence of the highly electronegative perfluorohexyl group influences the electronic environment of the entire molecule, withdrawing electron density and affecting the polarity and strength of the C-I bond. DFT studies would typically model the homolytic and heterolytic cleavage of the C-I bond to predict the energy required for these processes, thereby offering a window into the compound's reactivity.

Table 1: Hypothetical DFT-Calculated Bond Properties for this compound

This table presents theoretical data that would be obtained from DFT calculations to illustrate the expected findings.

| Property | Calculated Value | Significance |

|---|---|---|

| C-I Bond Length | ~2.15 Å | Provides the equilibrium distance between the carbon and iodine atoms. |

| C-I Bond Dissociation Energy (Homolytic) | ~50-55 kcal/mol | Energy required to break the bond, indicating its relative strength. |

| Mulliken Partial Charge on Iodine | Negative | Indicates the polarity of the bond and susceptibility to electrophilic attack. |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structure. For this compound, DFT can forecast vibrational frequencies corresponding to infrared (IR) spectroscopy. Key vibrational modes would include the C-I stretch, C-F stretches, and various C-H and C-C bond vibrations. Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These predicted shifts are invaluable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule's complex structure. nih.gov

Table 2: Predicted Spectroscopic Data from DFT Calculations

This table illustrates the type of spectroscopic data that can be generated via DFT.

| Parameter | Predicted Value Range | Corresponding Functional Group |

|---|---|---|

| IR Freq. (C-I Stretch) | 500-600 cm⁻¹ | Butyl-Iodine |

| IR Freq. (C-F Stretch) | 1100-1300 cm⁻¹ | Perfluorohexyl |

| ¹³C NMR Shift (CH₂-I) | 5-15 ppm | Carbon adjacent to Iodine |

Quantum Chemical Analysis of Halogen Bonding Interactions

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.net This phenomenon is crucial for understanding the intermolecular interactions of this compound in condensed phases and its potential use in crystal engineering and supramolecular chemistry.

The basis of halogen bonding can be visualized using molecular electrostatic potential (MEP) surfaces. nih.gov For this compound, the iodine atom is covalently bonded to a carbon atom. Due to the anisotropic distribution of electron density around the iodine, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), is predicted to exist on the outermost portion of the iodine atom, directly opposite the C-I covalent bond. researchgate.netresearchgate.net The electron-withdrawing nature of the perfluorohexyl group enhances the magnitude of this σ-hole. researchgate.net Quantum chemical calculations can map the MEP surface, identifying the positive σ-hole (typically colored blue) and the surrounding belt of negative potential (colored red), which arises from the halogen's lone pairs. researchgate.netfrontiersin.org The presence and magnitude of this σ-hole are direct indicators of the molecule's ability to act as a halogen bond donor. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, with its rotatable bonds in the butyl linker, MD simulations are essential for exploring its conformational space and understanding its behavior in different environments. researchgate.netnih.gov

Using a suitable force field, an MD simulation models the atomic motions of one or more molecules in a simulation box, governed by classical mechanics. researchgate.net This allows for the study of how the molecule folds and flexes at a given temperature. The simulation can reveal the most stable conformers and the energy barriers between them. nih.govresearchgate.net Furthermore, by simulating multiple molecules, MD can shed light on intermolecular interactions, such as the formation of halogen bonds in the liquid state or the aggregation behavior of these fluorinated molecules.

Table 3: Illustrative Results from a Molecular Dynamics Simulation

This table shows representative data that could be extracted from an MD simulation of this compound.

| Parameter | Finding | Implication |

|---|---|---|

| Dominant Conformer | Extended-chain (anti) conformation of the butyl group. | This low-energy state is likely the most populated at equilibrium. |

| Dihedral Angle Distribution | Shows distinct populations for gauche and anti conformers. | Quantifies the flexibility and conformational preferences of the linker. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to map the entire energy landscape of a chemical reaction, providing a level of detail often unattainable through experiments alone. For this compound, this involves modeling the transformation from reactants to products through a high-energy transition state. nih.gov

By employing methods like DFT, researchers can calculate the potential energy surface for a proposed reaction, for instance, a nucleophilic substitution at the carbon attached to the iodine. This involves identifying the structures of the reactants, products, and, crucially, the transition state. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. The geometry of the transition state itself provides vital clues about the reaction mechanism. These computational studies can predict whether a reaction is likely to occur and under what conditions, guiding synthetic efforts and the application of the compound in chemical processes.

No Specific Theoretical and Computational Solvation Studies Found for this compound

Theoretical and computational chemistry employs a variety of models to predict how a solute, such as this compound, would behave in different solvents. These studies are crucial for understanding reaction kinetics, solubility, and the partitioning of a compound between different phases. The primary approaches to modeling solvation are typically divided into explicit and implicit solvent models.

Explicit solvent models would involve simulating the interactions of a single this compound molecule with a large number of individual solvent molecules. This method, often employing molecular dynamics (MD) or Monte Carlo (MC) simulations, can provide a highly detailed picture of the local solvent structure around the solute and the specific intermolecular interactions, such as hydrogen bonding or van der Waals forces. However, these simulations are computationally expensive.

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the interactions are calculated based on the bulk properties of the solvent. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These methods are computationally less demanding and are widely used to estimate solvation free energies.

For a molecule like this compound, computational studies would be expected to explore its behavior in a range of solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone) and polar protic (e.g., methanol). Key properties that would be calculated and presented in data tables would include:

Solvation Free Energy (ΔG_solv): The change in Gibbs free energy when a molecule is transferred from the gas phase to a solvent. This is a critical parameter for predicting solubility.

Radial Distribution Functions (g(r)): In explicit solvent simulations, these functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. This would reveal the structure of the solvent shell around the perfluorohexyl chain and the iodine atom.

Dipole Moment in Solution: The solvent can influence the charge distribution of the solute, and computational models can predict this change in dipole moment upon solvation.

Without specific research on this compound, it is not possible to provide detailed research findings or data tables as requested. The scientific community has not yet published theoretical investigations into the solvation of this particular compound.

Research Applications and Derivative Chemistry of 1 Iodo 4 Perfluorohexyl Butane

Role as a Versatile Reagent and Building Block in Organic Synthesis

The presence of a reactive carbon-iodine (C-I) bond at one end of the molecule and a stable perfluorohexyl group at the other allows 1-Iodo-4-(perfluorohexyl)butane to serve as a key building block for introducing semifluorinated chains into various molecular frameworks. The C-I bond is susceptible to a range of transformations, including radical reactions, cross-coupling, and nucleophilic substitution, making it a powerful tool for synthetic chemists.

Precursor for the Synthesis of Novel Fluoroalkylated Compounds

This compound is an excellent reagent for the synthesis of novel fluoroalkylated compounds, particularly aromatic and heteroaromatic structures. The introduction of perfluoroalkyl chains can dramatically alter the electronic properties, solubility, and biological activity of organic molecules.

One common method involves the copper-catalyzed cross-coupling of the perfluoroalkyl iodide with aryl or heteroaryl partners. researchgate.net This approach enables the direct formation of a carbon-carbon bond between the fluorinated chain and the aromatic ring. For instance, reacting this compound with an aryl halide in the presence of a copper catalyst can yield the corresponding perfluoroalkylated arene. nih.gov More recent methods have also demonstrated that perfluoroalkyl iodides can participate in C-H activation reactions, allowing for direct perfluoroalkylation of unfunctionalized C-H bonds in heteroarenes, catalyzed by simple copper(I) iodide and 1,10-phenanthroline. researchgate.net Another strategy involves the base-promoted homolysis of the C-I bond to generate a perfluoroalkyl radical, which can then add to electron-rich π systems, a method that avoids the need for transition metal or photoredox catalysts. nih.gov

Table 1: Examples of Synthetic Methodologies for Fluoroalkylation using Perfluoroalkyl Iodides

| Reaction Type | Catalyst/Promoter | Substrate Example | Product Type |

|---|---|---|---|

| Cross-Coupling | CuSCF₃ | Aryl Iodide | Aryl-SCF₃ |

| Direct C-H Perfluoroalkylation | CuI / 1,10-phenanthroline | Benzofuran | 2-(Perfluoroalkyl)benzofuran |

Incorporation into Complex Molecular Architectures

The unique, segregated nature of the fluorocarbon and hydrocarbon segments within this compound makes it an ideal building block for creating complex, self-assembling molecular architectures such as liquid crystals and macrocycles. rsc.org

In the design of liquid crystals, molecules require specific shapes and electronic properties. The rigid, rod-like nature of the perfluorohexyl group can be exploited to form the tail of a calamitic (rod-shaped) liquid crystal. The synthesis could involve a coupling reaction, where the iodo-functional group of this compound is used to attach the entire C₄H₈(C₆F₁₃) chain to a rigid core, such as a biphenyl (B1667301) or phenyl-cyclohexyl system. nih.govnih.gov The resulting molecule would possess a polar fluorinated tail and a non-polar core, driving the self-assembly into ordered liquid crystalline phases. rsc.org

Similarly, this building block can be incorporated into macrocyclic structures. researchgate.net For example, the iodo-group can be converted to an alkyne, which can then undergo cyclization reactions, such as copper-catalyzed oxidative coupling, to form large, shape-persistent rings with the fluorinated chains pointing outwards or inwards. These fluorinated macrocycles are of interest for their unique host-guest chemistry and ability to form columnar structures in the solid state. researchgate.net

Development of Advanced Fluorinated Materials

The distinct properties imparted by the perfluorohexyl group—such as hydrophobicity, lipophobicity, thermal stability, and low surface energy—make this compound a key starting material for a variety of advanced materials.

Synthesis of Fluorinated Polymers with Tailored Properties

This compound is a valuable initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu In ATRP, the carbon-iodine bond can be reversibly homolytically cleaved by a transition metal complex (typically copper-based) to generate a radical that initiates the polymerization of a vinyl monomer, such as styrene (B11656) or methyl methacrylate (B99206). cmu.edunih.gov

This allows for the synthesis of well-defined block copolymers. For example, using this compound as an initiator for the polymerization of methyl methacrylate (MMA) would produce a block copolymer with a distinct poly(methyl methacrylate) block and a terminal semifluorinated chain: F(CF₂)₆(CH₂)₄-[PMMA]. cmu.edu These amphiphilic block copolymers, containing both fluorinated and non-fluorinated segments, can self-assemble in solution to form micelles or other nanostructures and are useful as polymer surfactants or for creating fluorinated coatings. nih.govresearchgate.net

Design and Characterization of Semi-Fluorinated Surfactants

Semi-fluorinated surfactants, which contain both a perfluoroalkyl segment and a hydrocarbon spacer, are a significant class of surface-active agents. nih.govacs.org this compound is an ideal precursor for these molecules. The synthesis involves converting the terminal iodide into a hydrophilic headgroup. For example, nucleophilic substitution of the iodide with sodium sulfite (B76179) would yield a sulfonate salt, a common anionic surfactant headgroup. nih.gov20.210.105 Alternatively, it could be converted to a quaternary ammonium (B1175870) salt to form a cationic surfactant. nih.gov

These semi-fluorinated surfactants are known for their high surface activity, efficiently lowering the surface tension of water at very low concentrations. nih.govresearchgate.net The combination of a fluorocarbon tail and a hydrocarbon spacer can lead to unique aggregation behavior in solution.

Table 2: Surface Properties of Representative Semi-Fluorinated Cationic Surfactants

| Compound Structure | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (mN/m) |

|---|---|---|

| C₆F₁₃(CH₂)₄N⁺(CH₃)₂(CH₂)₂OCOCH=CH₂ | 2.05 x 10⁻⁴ | 22.4 |

| C₆F₁₃(CH₂)₆N⁺(CH₃)₂(CH₂)₂OCOCH=CH₂ | 1.05 x 10⁻⁴ | 23.5 |

Data is for analogous semi-fluorinated polymerizable surfactants (surfmers) and illustrates the typical range of properties. nih.gov

Formation of Self-Assembled Monolayers (SAMs) for Surface Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, allowing for precise control over surface properties like wettability, adhesion, and corrosion resistance. utexas.edursc.org The perfluorohexyl chain in this compound makes it an excellent candidate for creating low-energy, hydrophobic surfaces.

There are two primary routes to form SAMs using this precursor. First, recent studies have shown that perfluoroalkyl iodides can directly form SAMs on oxide surfaces like silica (B1680970) (SiO₂) and titania (TiO₂) through halogen bonding, where the electrophilic iodine atom interacts with the surface oxygen atoms. mdpi.com Second, for surfaces like gold, the iodide can be readily converted into a thiol (-SH) group, which is the standard anchor for forming robust SAMs on noble metals. nih.gov The resulting F(CF₂)₆(CH₂)₄SH molecules would assemble on a gold surface with the thiol group binding to the gold and the perfluorohexyl chains packing into a dense, ordered, and highly hydrophobic outer layer. nih.govacs.org These fluorinated SAMs are of great interest for creating non-stick, anti-fouling, and corrosion-resistant coatings.

Application in Biosensor Development and Microfluidic Devices

The performance and reliability of biosensors and microfluidic devices are critically dependent on the surface chemistry of the materials used in their construction. Controlling surface properties like wettability and preventing non-specific binding are paramount. The functionalization of surfaces with perfluoroalkyl chains, such as the one present in this compound, is a key strategy to achieve these desired characteristics.

In microfluidics, materials like polydimethylsiloxane (B3030410) (PDMS) are commonly used but suffer from swelling in the presence of organic solvents and can exhibit undesirable surface interactions. google.com To mitigate this, channel surfaces can be modified to be highly hydrophobic. Fluoropolymers or fluorinated coatings create low-energy surfaces that repel aqueous and organic liquids, ensuring smooth and predictable fluid flow and preventing fouling. nih.gov this compound serves as a precursor for creating such fluorinated surfaces. The terminal iodide allows the molecule to be chemically grafted onto a device substrate. For instance, a surface can first be treated with an aminosilane (B1250345) to introduce amine groups, which can then react with the iodo-alkane to form a stable, covalently bonded hydrophobic monolayer. epa.gov This approach is critical for fabricating robust, chemically resistant microfluidic chips for applications in chemical synthesis or biological assays. mdpi.comgoogle.com

Similarly, in biosensor development, surface modification is crucial for immobilizing biological probes and enhancing detection sensitivity by reducing background noise. nih.gov A common strategy involves functionalizing a sensor surface (e.g., silicon nitride) with a silane (B1218182) agent like aminopropyltriethoxysilane (APTES) to create a reactive layer. epa.gov The perfluorohexyl group of this compound can then be attached to create a highly hydrophobic background, which can help in spatially directing the attachment of capture probes or preventing non-specific adsorption of analytes, thereby improving the sensor's signal-to-noise ratio. The synthesis of molecularly imprinted polymers (MIPs) on sensor surfaces for specific analyte recognition is another area where controlling surface properties is key to performance. mdpi.com

| Device Type | Material | Functionalization Goal | Role of Perfluoroalkyl Group |

| Microfluidic Chip | PDMS, Glass | Reduce solvent swelling, prevent fouling | Creates a chemically inert, hydrophobic, and oleophobic surface. google.comnih.gov |

| Biosensor | Silicon Nitride, Gold | Minimize non-specific binding, enhance signal-to-noise | Forms a low-energy background surface to repel interfering molecules. nih.gov |

| Paper-Based µPAD | Cellulose | Create defined hydrophobic barriers | Covalently modifies paper to define hydrophilic channels and reaction zones. google.com |

Strategies for Modulating Physicochemical Characteristics via Perfluoroalkyl Moieties

The perfluoroalkyl segment is the dominant contributor to the unique physical and chemical properties of this compound and its derivatives. The high electronegativity of fluorine atoms and the strength of the carbon-fluorine (C-F) bond are central to these effects. uni-lj.si

The presence of a perfluorohexyl chain drastically increases the hydrophobicity and oleophobicity of any material it is incorporated into. nih.gov The dense sheath of fluorine atoms around the carbon backbone creates a surface with very low polarizability and weak van der Waals interactions with other molecules. This results in poor affinity for both water (hydrophobicity) and oils (oleophobicity). When applied as a coating, these moieties self-organize to orient the fluorinated tails at the air-material interface, leading to high contact angles for liquids.

This principle is widely used in material design to impart stain resistance and water repellency. uni-lj.si For example, incorporating perfluoroalkyl groups into polymers or lacquers results in surfaces that are easy to clean and resistant to soiling. greensciencepolicy.org Furthermore, the C-F bond is one of the strongest single bonds in organic chemistry, rendering perfluoroalkyl chains exceptionally stable and resistant to chemical attack and thermal degradation. uni-lj.si This chemical inertness makes materials functionalized with these groups suitable for use in harsh chemical environments or at elevated temperatures. nih.gov

A direct consequence of the weak intermolecular forces exhibited by perfluorinated surfaces is extremely low surface energy. uni-lj.si While hydrocarbon-based repellents can lower the surface energy of a substrate to around 22–30 mN/m, perfluorinated compounds can reduce it to well below 16 mN/m. nih.govuni-lj.si This exceptionally low surface energy is the basis for the "non-stick" properties famously associated with fluoropolymers. sciencedaily.com

Materials coated with molecules containing perfluorohexyl chains exhibit excellent anti-stick and release characteristics. researchgate.net This is because the energy of adhesion between the surface and another substance (be it water, oil, or a solid) is minimized. This property is critical not only for consumer products but also for industrial applications where preventing the buildup of materials is necessary, such as in molds, pipelines, and medical devices. greensciencepolicy.org

| Property | Hydrocarbon Chain | Perfluoroalkyl Chain | Underlying Principle |

| Dominant Forces | Van der Waals | Weak London Dispersion | Low polarizability of C-F bond |

| Typical Surface Energy | ~22-30 mN/m uni-lj.si | < 16 mN/m nih.gov | Fluorine sheath minimizes intermolecular attraction |

| Wettability | Hydrophobic | Hydrophobic & Oleophobic | Repels both polar (water) and non-polar (oil) liquids |

| Chemical Stability | Moderate | Excellent | High C-F bond energy (~485 kJ/mol) |

Functionalization in Catalyst Design and Development

In catalysis, the performance of a metal complex is highly dependent on the steric and electronic properties of its surrounding ligands. Attaching perfluoroalkyl chains to ligand scaffolds is a powerful strategy to fine-tune a catalyst's behavior. nih.gov this compound, with its reactive C-I bond, is an ideal building block for introducing a perfluorohexyl group onto a variety of ligand backbones through reactions like cross-coupling or nucleophilic substitution.

The incorporation of these "fluorous tags" can influence the catalyst in several ways. The strong electron-withdrawing nature of perfluoroalkyl groups can significantly alter the electronic density at the metal center, which in turn affects its reactivity, selectivity, and stability. acs.org Furthermore, attaching these bulky, non-coordinating chains can create a specific steric environment around the catalytic site, potentially enhancing selectivity for a desired product.

A significant application is in fluorous biphasic catalysis. By attaching long perfluoroalkyl chains to a catalyst, its solubility can be shifted towards a fluorinated solvent. This allows for a reaction to proceed in a homogeneous phase, after which the catalyst, now residing in the fluorous phase, can be easily separated from the product in the organic or aqueous phase by simple decantation. This simplifies catalyst recycling, a key goal in sustainable chemistry. While phosphine (B1218219) ligands have been extensively studied, there is growing interest in developing nitrogen- and oxygen-based ligands with diverse properties for non-precious metal catalysis, where fluorous functionalization can offer significant advantages. nih.gov

Exploration in Perovskite Solar Cell Passivation

The long-term stability of perovskite solar cells (PSCs) is a major hurdle for their commercialization. Degradation is often initiated at the perovskite surface due to environmental factors like moisture and intrinsic defects such as halide vacancies. youtube.com A key strategy to enhance stability and efficiency is surface passivation. acs.org

This compound is a promising candidate for this purpose due to its bifunctional nature.

Hydrophobic Protection: The long perfluorohexyl tail is intensely hydrophobic. When a layer of these molecules is applied to the perovskite surface, the tails form a dense, water-repellent shield. youtube.comresearchgate.net This barrier effectively prevents moisture from infiltrating the perovskite film, thus inhibiting hydration-induced degradation pathways. pv-magazine.com

Defect Passivation: The iodide end of the molecule can directly address surface defects. Iodine vacancies are common defects that act as non-radiative recombination centers, trapping charge carriers and reducing the cell's efficiency and voltage. The iodide from the passivating molecule can fill these vacancies, healing the defects and suppressing recombination losses. rsc.org Organic iodides have been shown to be a necessary component for achieving high-performance PSCs through this mechanism. rsc.org

By combining a hydrophobic barrier with targeted defect healing in a single molecule, this compound offers a dual-action approach to simultaneously improve the power conversion efficiency (PCE) and operational stability of perovskite solar cells.

| Passivation Agent Type | Function | Reported Improvement | Reference Example |

| Organic Halides (e.g., Phenylalkylammonium iodides) | Passivates halide vacancies, suppresses ion migration. | Champion efficiency of 24.20%; retained ~92% initial efficiency after 240h. | Phenylpropylammonium iodide rsc.org |

| Hydrophobic Molecules (e.g., F-substituted alkylammonium) | Forms a moisture-blocking layer. | Improved moisture stability, enhanced PCE. | F-substituted alkylammonium iodide researchgate.net |

| Bifunctional Molecules (e.g., Piperazinium iodide) | Reacts with different surface-terminating ends to reduce defects. | PCE of 23.37%; reduced voltage loss. | Piperazinium iodide (PI) acs.org |

Environmental Transformation and Degradation Studies of Perfluoroalkyl Iodides

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For perfluoroalkyl iodides, these mechanisms primarily involve light-induced reactions (photolysis) and advanced chemical treatments designed to cleave the carbon-halogen bonds.

Photolysis, or degradation by light, is a key abiotic pathway for perfluoroalkyl iodides. The C-I bond is susceptible to cleavage by ultraviolet (UV) radiation, leading to the formation of a perfluoroalkyl radical and an iodine atom. This initial step can trigger a cascade of further reactions.

Research on compounds structurally similar to 1-Iodo-4-(perfluorohexyl)butane, such as 4:2 fluorotelomer iodide (n-C4F9CH2CH2I), has shown that its atmospheric lifetime is primarily determined by photolysis and is estimated to be only a few days. acs.org The photolysis of fluorotelomer iodides in the atmosphere is a potential source of perfluorocarboxylic acids (PFCAs), which are highly persistent end-products. acs.org

In aqueous environments, the photolysis of iodide ions (I⁻) using UV light at a wavelength of 254 nm can generate aquated electrons (e⁻aq). researchgate.netrsc.org These highly reactive species are powerful reducing agents capable of degrading various perfluoroalkyl compounds. researchgate.netrsc.org While this process is typically used for the degradation of persistent PFAAs like PFOA and PFOS, the underlying principle of generating reducing agents via iodide photolysis is a significant pathway in environmental chemistry. researchgate.net Water itself can facilitate the photolysis of perfluoroalkyl iodides through a process involving halogen bonding, which is an interaction between the C-I bond and a Lewis base (in this case, water). rsc.org

Table 1: Key Factors in the Photolytic Degradation of Perfluoroalkyl Compounds

| Factor | Description | Relevance to Perfluoroalkyl Iodides |

|---|---|---|

| UV Wavelength | The energy of light influences which chemical bonds can be broken. | The C-I bond is susceptible to cleavage by environmental UV radiation. acs.org |

| Quantum Yield | The efficiency of a photochemical process. | The atmospheric lifetime of fluorotelomer iodides is short, suggesting a high quantum yield for photolysis. acs.org |

| Presence of Water | Water can act as a facilitator in the photolytic process. | Water-facilitated photolysis via halogen bonding has been reported for perfluoroalkyl iodides. rsc.org |

| Generation of Reductants | Photolysis of iodide can create aquated electrons. | Aquated electrons are effective in degrading a range of perfluoroalkyl compounds. researchgate.netrsc.org |

Advanced Oxidation Processes (AOPs) are treatment technologies that generate highly reactive oxygen species, primarily hydroxyl radicals (•OH), to oxidize and degrade persistent organic pollutants. researchgate.netresearchgate.net While the strong C-F bonds in PFAS make them resistant to many conventional oxidation treatments, AOPs such as electrochemical oxidation, photocatalysis, and sonolysis have shown potential for their degradation. researchgate.net

For perfluoroalkyl iodides, AOPs would likely target the weaker C-I bond first, initiating the degradation cascade. However, the primary challenge remains the cleavage of the C-F bonds of the resulting intermediates. The effectiveness of AOPs is often dependent on the specific PFAS compound and the reaction conditions. researchgate.net While hydroxyl radicals are key agents in AOPs, their ability to effectively oxidize highly fluorinated compounds can be limited. researchgate.net

Reductive processes, which involve the addition of electrons to a molecule, are thermodynamically favored for the degradation of PFAS compared to oxidation. rsc.orgacs.org These strategies are particularly effective for compounds containing weaker carbon-halogen bonds, such as the C-I bond in this compound.

A prominent reductive strategy involves the use of aquated electrons (e⁻aq), which can be generated through the UV photolysis of sulfite (B76179) (SO₃²⁻) or iodide (I⁻) ions. researchgate.netnih.gov The addition of iodide to the UV/sulfite system has been shown to significantly accelerate the reductive degradation of various PFCAs and PFSAs. nih.gov The aquated electrons attack the PFAS molecule, leading to the stepwise removal of halogen atoms. For perfluoroalkyl iodides, the iodine atom would be the most likely initial leaving group, followed by the more challenging defluorination of the carbon chain. Studies on other PFAS have shown that upon reduction, the pathways leading to C-F bond dissociation are the most thermodynamically favorable. acs.org

Table 2: Comparison of Abiotic Degradation Strategies for PFAS

| Degradation Strategy | Primary Mechanism | Key Reactive Species | Effectiveness on C-I Bond | Effectiveness on C-F Bond |

|---|---|---|---|---|

| Photolysis | Direct cleavage of chemical bonds by light energy. | N/A (direct photolysis) | High acs.org | Low |

| Advanced Oxidation | Oxidation of the molecule. | Hydroxyl radicals (•OH) | Moderate to High | Low to Moderate researchgate.net |

| Reductive Dehalogenation | Addition of electrons leading to bond cleavage. | Aquated electrons (e⁻aq) | High | Moderate, but more favorable than oxidation rsc.orgacs.org |

Biotic Transformation Mechanisms

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms. This is a crucial pathway for the natural attenuation of many environmental contaminants.

The microbial degradation of PFAS is exceptionally challenging due to the strength and stability of the carbon-fluorine bond. researchgate.netnih.gov While microorganisms have evolved to degrade a wide range of organohalogens, evidence for enzymatic reductive defluorination remains limited. researchgate.net Most biodegradation studies on PFAS have focused on polyfluorinated substances, which contain non-fluorinated parts that are more susceptible to microbial attack. mcgill.ca These studies often show that polyfluorinated precursors can be transformed into highly persistent PFAAs, but the perfluoroalkyl chain itself remains intact. mcgill.ca

For this compound, the C-I bond is more susceptible to reductive dehalogenation by microbes than the C-F bonds. Reductive dehalogenases are known to cleave C-Cl, C-Br, and C-I bonds. researchgate.net However, the subsequent degradation of the resulting perfluorohexylbutane radical would be extremely slow under typical environmental conditions. Currently, there is a significant knowledge gap, and no specific microbial degradation pathways have been documented for this compound. The general consensus is that while the initial deiodination might be possible, the remaining perfluorinated structure is likely to be highly recalcitrant to microbial action. nih.govnih.gov

Remediation Methodologies for PFAS Contaminants

Remediation of PFAS-contaminated sites is challenging due to the exceptional stability of the carbon-fluorine bond. itrcweb.org Various methodologies are being explored to remove or destroy these persistent chemicals from the environment.

Sorption-Based Removal Techniques

Sorption-based techniques are widely used for the removal of PFAS from contaminated water. These methods involve the use of a sorbent material that can physically or chemically bind PFAS molecules, effectively removing them from the aqueous phase.

Biochar: Biochar, a carbonaceous material produced from the pyrolysis of biomass, has also shown promise as a sorbent for PFAS. nih.gov Similar to GAC, the sorption capacity of biochar for PFAS is dependent on the properties of both the biochar and the specific PFAS compound. nih.gov

Ion Exchange Resins: Anion exchange resins have demonstrated high efficiency in removing a wide range of PFAS, including both long- and short-chain compounds. clu-in.org These resins work by exchanging anions in their structure for the anionic PFAS molecules in the water.

The following table summarizes the sorption of various PFAS onto Granular Activated Carbon, providing an indication of the potential behavior of this compound.

| Compound | Sorbent | Adsorption Capacity (µmol/g) | Reference |

| Perfluorooctanesulfonic acid (PFOS) | Granular Activated Carbon (GAC) | 123.5 | nih.gov |

| Perfluorooctanoic acid (PFOA) | Granular Activated Carbon (GAC) | 86.2 | nih.gov |

| Perfluorobutanesulfonic acid (PFBS) | Granular Activated Carbon (GAC) | 48.3 | nih.gov |

| Perfluorobutanoic acid (PFBA) | Granular Activated Carbon (GAC) | 31.4 | nih.gov |

Table 1: Adsorption Capacities of Selected PFAS on Granular Activated Carbon. This table is interactive. You can sort the data by clicking on the column headers.

Conclusion and Future Research Directions

Summary of Key Advancements in 1-Iodo-4-(perfluorohexyl)butane Chemistry

While dedicated research on this compound is not extensively documented, advancements in the broader chemistry of perfluoroalkyl iodides provide a clear framework for its utility. The most significant progress lies in its application as a versatile building block in radical-mediated reactions for introducing perfluoroalkyl chains into organic molecules.

A key methodology is the sulfinatodehalogenation reaction, where inexpensive reagents like sodium dithionite (B78146) (Na2S2O4) are used to generate perfluoroalkyl radicals from perfluoroalkyl iodides. cas.cn This allows for the efficient formation of carbon-carbon bonds with a variety of unsaturated systems, including alkenes and alkynes, under mild conditions. cas.cn The application of this method to this compound facilitates the synthesis of complex molecules featuring the C6F13(CH2)4- moiety, which is valuable for creating compounds with tailored surface properties or for use in fluorous-phase chemistry.

Identification of Remaining Challenges and Knowledge Gaps

Despite its potential, the chemistry of this compound is characterized by significant knowledge gaps. There is a notable scarcity of dedicated studies on its synthesis, reactivity, and physicochemical properties. Most available information is confined to chemical supplier databases and general classifications within larger chemical libraries. nih.govamfluoro.com

Key Challenges and Gaps:

Optimized Synthesis: Specific, high-yield synthetic routes tailored to this compound are not well-established in public literature. Developing efficient and scalable synthesis from readily available precursors is a primary challenge.

Comprehensive Characterization: A thorough documentation of its physical and chemical properties is lacking. Data on its boiling point, density, and solubility are available, but a deeper understanding of its spectroscopic, thermodynamic, and toxicological profiles is needed. nih.govamfluoro.com

Reactivity Profile: Beyond general radical additions, its reactivity in other important transformations, such as nucleophilic substitution, coupling reactions, and organometallic chemistry, remains largely unexplored.

Lack of Application-Specific Studies: There are few, if any, published studies demonstrating the performance of this compound or its derivatives in specific applications like materials science or as pharmaceutical intermediates.

Future Prospects in Synthetic Methodologies and Catalytic Applications

The future of this compound chemistry is tied to the development of more sophisticated and sustainable synthetic methods. Modern techniques like photoredox catalysis and electrosynthesis could offer milder and more selective pathways for generating radicals from the C-I bond, expanding the scope of accessible molecules.

In catalysis, this compound serves as a valuable precursor for creating "fluorous" ligands. These ligands, bearing long fluorinated ponytails, are essential for fluorous biphasic catalysis, a green chemistry technique that allows for the easy separation of the catalyst from the reaction products. Future work could focus on synthesizing novel phosphine (B1218219), amine, or N-heterocyclic carbene ligands from this compound and testing their efficacy in various catalytic transformations.

Emerging Areas in Materials Science and Functionalization Research

The unique structure of this compound, with its distinct hydrocarbon spacer and perfluoroalkyl segment, makes it an ideal candidate for advanced materials research.

Surface Modification: The C6F13 group is known to impart low surface energy, leading to water and oil repellency (superhydrophobicity and oleophobicity). Future research could explore the grafting of this molecule onto surfaces like silica (B1680970), cellulose, or polymers to create self-cleaning, anti-fouling, or anti-icing coatings.

Self-Assembled Monolayers (SAMs): The terminal iodide can be used as an anchor group to form SAMs on various substrates. These highly ordered molecular layers are crucial for applications in microelectronics, biosensors, and lubrication.

Fluoropolymers and Surfactants: As a functionalized monomer or chain-transfer agent, it could be incorporated into polymers to modify their thermal stability, chemical resistance, and refractive index. Its amphiphilic nature also suggests potential applications in the formulation of specialized fluorosurfactants. wikipedia.org

Outlook on Sustainable Chemistry and Environmental Considerations in Organofluorine Synthesis

The increasing use of organofluorine compounds necessitates a strong focus on sustainable practices. numberanalytics.com Highly fluorinated compounds, particularly those with long perfluoroalkyl chains, can be persistent in the environment and have the potential for bioaccumulation. numberanalytics.comsocietechimiquedefrance.fr This has led to global concern and regulatory actions against certain classes of per- and polyfluoroalkyl substances (PFAS). wikipedia.orgsocietechimiquedefrance.fr

Future research involving this compound must prioritize green chemistry principles. This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Employing methods like catalysis, photochemistry, or electrochemistry that operate at lower temperatures and pressures compared to traditional methods. societechimiquedefrance.fr

Reduced Hazards: Moving away from toxic reagents and solvents in favor of safer alternatives. numberanalytics.com

Life-Cycle Assessment: Evaluating the total environmental footprint of any new material or process, from the sourcing of raw materials like fluorspar to the ultimate fate of the product after use. societechimiquedefrance.frworktribe.com

By integrating these considerations, the scientific community can harness the beneficial properties of compounds like this compound while minimizing their environmental impact, ensuring the long-term sustainability of organofluorine chemistry. numberanalytics.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。